N-Acetyl bisoprolol

molecular docking renin inhibition antihypertensive drug design

N-Acetyl bisoprolol (CAS 66722-65-4) is a synthetic N-acetylated derivative of the cardioselective β1-adrenoceptor antagonist bisoprolol. Chemically designated N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylacetamide (molecular formula C20H33NO5, MW 367.48 g/mol), the compound belongs to the beta-blocker class of antihypertensive agents and is primarily supplied as a reference standard or pharmaceutical impurity marker.

Molecular Formula C20H33NO5
Molecular Weight 367.5 g/mol
CAS No. 66722-65-4
Cat. No. B3330124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl bisoprolol
CAS66722-65-4
Molecular FormulaC20H33NO5
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C(=O)C
InChIInChI=1S/C20H33NO5/c1-15(2)21(17(5)22)12-19(23)14-26-20-8-6-18(7-9-20)13-24-10-11-25-16(3)4/h6-9,15-16,19,23H,10-14H2,1-5H3
InChIKeyVEDPWKWNWHTAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Bisoprolol (CAS 66722-65-4) – Identity, Class, and Procurement Baseline for Analytical and Discovery Workflows


N-Acetyl bisoprolol (CAS 66722-65-4) is a synthetic N-acetylated derivative of the cardioselective β1-adrenoceptor antagonist bisoprolol [1]. Chemically designated N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylacetamide (molecular formula C20H33NO5, MW 367.48 g/mol), the compound belongs to the beta-blocker class of antihypertensive agents and is primarily supplied as a reference standard or pharmaceutical impurity marker [2]. It is distinguished from the parent drug by the presence of an acetyl group on the secondary amine, a modification that alters hydrogen-bond donor count and lipophilicity and confers a distinct role in analytical method development, ANDA/DMF impurity profiling, and in silico drug design studies [1][2].

Why Bisoprolol, N-Formyl Bisoprolol, or Generic Beta-1 Blockers Cannot Substitute for N-Acetyl Bisoprolol in Analytical and Discovery Contexts


Although N-acetyl bisoprolol shares the bisoprolol pharmacophore, substitution with the parent drug or the closely related N-formyl derivative is not scientifically interchangeable. The acetyl modification reduces the hydrogen-bond donor count from 2 to 1 relative to bisoprolol, alters molecular weight (367.48 vs 325.44 g/mol), and increases topological polar surface area (68.23 vs 59.95 Ų), all of which affect chromatographic retention, ionization efficiency, and receptor-level binding profiles [1]. Critically, in head-to-head molecular docking and molecular dynamics simulations, N-acetyl bisoprolol exhibits a divergent rank order of binding energies across six hypertension-relevant targets compared with both bisoprolol and N-formyl bisoprolol [1]. These quantitative differences mean that substitution with a generic beta-1 blocker or even another bisoprolol derivative introduces measurable error in impurity quantification, method validation, or structure–activity relationship interpretation.

N-Acetyl Bisoprolol – Quantitative Differentiation Evidence Against Closest Comparators


Renin Receptor (2V0Z) Binding Energy: N-Acetyl Bisoprolol Outperforms Both Bisoprolol and N-Formyl Bisoprolol

In a direct head-to-head molecular docking study against six hypertension-associated protein targets, N-acetyl bisoprolol achieved the highest binding energy to the human renin receptor (PDB ID: 2V0Z) among the three tested compounds. This represents the only target where N-acetyl bisoprolol ranked first, surpassing both the parent drug and the N-formyl analog [1].

molecular docking renin inhibition antihypertensive drug design

β1-Adrenergic Receptor (4BVN) Binding Energy: N-Acetyl Bisoprolol Shows Stronger Docking Than Parent Bisoprolol

Against the β1-adrenergic receptor (PDB ID: 4BVN), the primary therapeutic target of this pharmacophore class, N-acetyl bisoprolol yielded a docking score of 7.03 kcal mol⁻¹, exceeding the parent drug bisoprolol (6.74 kcal mol⁻¹) by 4.3%. The N-formyl derivative yielded the highest value in this set (7.63 kcal mol⁻¹). All three compounds formed stable complexes confirmed by 100 ns molecular dynamics simulations with a backbone RMSD of approximately 2 Å [1].

beta-1 adrenergic receptor molecular docking cardioselective beta-blocker

Synthesis Yield: N-Acetyl Bisoprolol Demonstrates 60% Higher Yield Than N-Formyl Bisoprolol

Under identical laboratory-scale synthetic conditions (acetylation with acetic anhydride vs formylation with formic acid), N-acetyl bisoprolol was obtained at a yield of 32.40%, compared with 20.20% for N-formyl bisoprolol—a relative yield advantage of 60.4%. The lower yield of the N-formyl derivative is attributed to competing side reactions, which also reduced its final HPLC purity [1].

derivative synthesis acetylation reaction yield optimization

HPLC Purity: N-Acetyl Bisoprolol Achieves 97.88% Purity vs 96.32% for N-Formyl Bisoprolol

Post-synthesis HPLC analysis showed that N-acetyl bisoprolol achieved a purity of 97.88%, whereas the N-formyl analog reached 96.32% under comparable purification conditions. The 1.56 absolute percentage-point purity gap reflects differences in side-product formation during derivatization and has direct implications for the compound's suitability as an impurity reference standard [1].

HPLC purity quality control reference standard characterization

ADME Drug-Likeness Profile: N-Acetyl Bisoprolol Retains Favorable Oral Bioavailability Predictions Equivalent to Bisoprolol

SwissADME in silico predictions show that N-acetyl bisoprolol, bisoprolol, and N-formyl bisoprolol all satisfy Lipinski's Rule of Five with zero violations, exhibit high gastrointestinal absorption, and are blood–brain barrier permeant [1]. Key differentiating parameters include: N-acetyl bisoprolol has a higher molecular weight (367.48 vs 325.44 g/mol) and larger TPSA (68.23 vs 59.95 Ų) than bisoprolol, yet retains an identical predicted lipophilicity (XLOGP3 = 1.87) [1]. N-acetyl bisoprolol is a predicted CYP2D6 inhibitor—consistent with bisoprolol—whereas N-formyl bisoprolol is not a Pgp substrate, distinguishing their efflux-transporter profiles [1].

SwissADME drug-likeness Lipinski rule of five

Regulatory Reference Standard Application: N-Acetyl Bisoprolol Is a Specified Impurity Marker for Bisoprolol ANDA/DMF Submissions

Multiple certified reference standard suppliers list N-acetyl bisoprolol specifically for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions during commercial bisoprolol production [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines (e.g., USP or EP) and is traceable against pharmacopoeial standards upon feasibility verification [1]. This defined regulatory utility distinguishes N-acetyl bisoprolol from exploratory bisoprolol derivatives that lack established roles in quality-regulated analytical workflows.

pharmaceutical impurity reference standard ANDA filing

N-Acetyl Bisoprolol – Evidence-Driven Research and Industrial Application Scenarios


Bisoprolol ANDA Impurity Profiling and Forced Degradation Studies

N-Acetyl bisoprolol is a recognized impurity marker in bisoprolol drug substance and drug product analytical methods. QC laboratories and CROs supporting ANDA or DMF filings can use this characterized reference standard (97.88% HPLC purity in published synthesis [1]) for system suitability testing, relative response factor determination, and identification of the N-acetyl impurity peak in stability-indicating HPLC methods. The compound's molecular weight (367.48 g/mol) and retention characteristics are distinct from both the parent drug and other specified impurities such as N-formyl bisoprolol, enabling unambiguous peak assignment [1].

Structure–Activity Relationship (SAR) Studies on Bisoprolol Congeneric Series

For medicinal chemistry programs investigating the impact of N-acylation on beta-blocker pharmacology, N-acetyl bisoprolol provides a characterized, mid-potency scaffold within the bisoprolol–N-formyl series. Its binding energy to the β1-adrenergic receptor (7.03 kcal mol⁻¹ on 4BVN) is intermediate between bisoprolol (6.74) and N-formyl bisoprolol (7.63) [1], while its uniquely superior renin binding (6.41 vs 5.93 and 5.43 kcal mol⁻¹) [1] suggests a potential multi-target profile. Researchers can systematically evaluate how incremental binding energy differences translate to in vitro functional activity using this congeneric trio.

In Silico Model Training and Validation Data Sets for Beta-Blocker Binding Prediction

The availability of quantitative docking scores for N-acetyl bisoprolol across six validated hypertension targets (1O8A, 2V0Z, 4BVN, 6JP5, 6L88, 7BVQ) [1], together with its experimentally measured synthesis yield, HPLC purity, and full ADME prediction profile (Tables 8 and 9), makes this compound a well-documented data point for training or benchmarking machine learning models for beta-blocker target prediction, molecular property prediction, and synthetic feasibility scoring. The matched lipophilicity (XLOGP3 = 1.87) with bisoprolol while differing in HBD count, TPSA, and molecular weight provides a controlled variable set for feature importance analysis [1].

Pharmaceutical Reference Standard Procurement for Regulatory Method Transfer

Contract manufacturing organizations and analytical service providers supporting global bisoprolol production can source N-acetyl bisoprolol as a characterized reference standard providing traceability to USP or EP compendial standards upon feasibility verification [2]. The compound's defined CAS registry number (66722-65-4), full spectroscopic characterization (FTIR, ¹H-NMR, ¹³C-NMR), and chromatographic purity data support its use in GMP-compliant QC workflows and regulatory method transfer between sites [1][2].

Quote Request

Request a Quote for N-Acetyl bisoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.